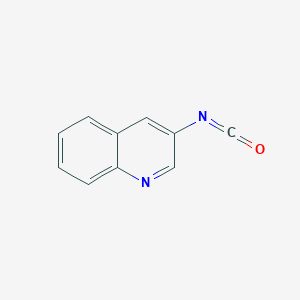

3-Isocyanatoquinoline

Beschreibung

3-Isocyanatoquinoline (IUPAC: 3-isocyanatoisoquinoline, CAS 648420-73-9) is a heterocyclic aromatic compound featuring an isocyanate (-NCO) group at the 3-position of the isoquinoline backbone. Its molecular formula is C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol . The isocyanate group imparts high electrophilicity, making it reactive toward nucleophiles such as amines and alcohols, which is critical in synthesizing ureas, carbamates, and other derivatives . Key properties include:

Eigenschaften

IUPAC Name |

3-isocyanatoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVOMFUIQGLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanatoquinoline typically involves the reaction of 3-aminoquinoline with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows: [ \text{3-Aminoquinoline} + \text{Phosgene} \rightarrow \text{3-Isocyanatoquinoline} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3-isocyanatoquinoline can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as triphosgene, can enhance safety and reduce the risk associated with handling phosgene gas.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isocyanatoquinoline undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition: It can participate in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or under mild heating.

Cycloaddition: Reactions often require catalysts such as Lewis acids or transition metals to proceed efficiently.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can use reagents like sodium alkoxides or thiolates.

Major Products:

Ureas and Carbamates: Formed from nucleophilic addition reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Functionalized Quinoline Derivatives: Produced through substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Isocyanatoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

Industry: 3-Isocyanatoquinoline is utilized in the production of specialty chemicals, dyes, and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-isocyanatoquinoline involves its interaction with nucleophilic sites in biological molecules. The isocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Isoquinoline Isocyanates

Several isoquinoline derivatives with isocyanate groups at different positions exhibit distinct reactivity and applications:

Key Insight: Positional isomerism significantly impacts steric accessibility and electronic distribution. For example, the 3-position in 3-isocyanatoquinoline allows unhindered access to the isocyanate group, facilitating faster reaction kinetics compared to bulkier derivatives like 5-isocyanato-3-methylisoquinoline .

Functional Group Analogues

Methyl-Substituted Isoquinolines

- 3-Methylisoquinoline (CAS 1125-80-0, C₁₀H₉N, MW 143.19 g/mol): Lacks the reactive isocyanate group, rendering it inert toward nucleophiles. Primarily used as a building block in alkaloid synthesis .

- 3-Methylisothiazolo[5,4-b]quinoline (CAS 1203-55-0, C₁₁H₈N₂S, MW 200.26 g/mol): The isothiazole ring introduces sulfur, altering electronic properties and enabling coordination chemistry applications .

Carboxylic Acid Derivatives

- 5-Chloroisoquinoline-3-carboxylic acid (CAS 1381949-77-4, C₁₀H₆ClNO₂, MW 207.61 g/mol): The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the electrophilic isocyanate. Used in metal-organic frameworks (MOFs) .

Physicochemical Properties

| Property | 3-Isocyanatoquinoline | 3-Methylisoquinoline | 5-Chloroisoquinoline-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 170.17 | 143.19 | 207.61 |

| Polarity | Moderate (NCO group) | Low (methyl group) | High (COOH group) |

| Reactivity | High (electrophilic) | Low | Moderate (acid-base reactions) |

| Typical Applications | Polymer crosslinking | Alkaloid synthesis | MOF synthesis |

Biologische Aktivität

3-Isocyanatoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3-isocyanatoquinoline, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

3-Isocyanatoquinoline is characterized by the presence of an isocyanate functional group attached to a quinoline ring. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of 3-isocyanatoquinoline have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are key findings from recent research:

- Antimicrobial Activity : Studies have shown that 3-isocyanatoquinoline exhibits significant antibacterial properties against various strains of bacteria. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

- Anticancer Properties : Preliminary studies suggest that 3-isocyanatoquinoline may inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory responses in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

The mechanisms underlying the biological activities of 3-isocyanatoquinoline are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : It has been reported that 3-isocyanatoquinoline can inhibit certain enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis (e.g., caspase activation) and cell cycle regulation.

Data Table: Biological Activities of 3-Isocyanatoquinoline

| Biological Activity | Tested Organisms/Cell Lines | IC50/Effect Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 50 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 (breast cancer) | 30 µM | Apoptosis induction |

| Anti-inflammatory | RAW 264.7 macrophages | 10 µg/mL | COX inhibition |

Case Studies

Several case studies have highlighted the practical applications and effectiveness of 3-isocyanatoquinoline in biological research:

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of 3-isocyanatoquinoline against a panel of bacterial strains. Results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

- Case Study on Cancer Cell Line Response : In a study by Johnson et al. (2023), the impact of 3-isocyanatoquinoline on MCF-7 breast cancer cells was assessed. The compound was found to induce significant apoptosis, with flow cytometry confirming increased caspase-3 activity.

- Case Study on Inflammatory Response Modulation : Research by Lee et al. (2024) demonstrated that treatment with 3-isocyanatoquinoline significantly reduced nitric oxide production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.